molecular formula C21H27N3O5S2 B11217238 ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11217238
M. Wt: 465.6 g/mol
InChI Key: WGYVDWPXAHJYBZ-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-6-ETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an ethyl ester group, and a dimethylsulfamoylbenzamido moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-6-ETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Dimethylsulfamoyl Group: This step involves the sulfonylation of the benzamido group with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-6-ETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and sulfonyl groups, using reagents such as alkyl halides or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-6-ETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. It serves as a lead compound for the development of new drugs.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-6-ETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of specific enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of cellular receptors, affecting signal transduction pathways.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-6-ETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents, such as clopidogrel and prasugrel, which are used as antiplatelet agents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups, such as sulfanilamide and sulfamethoxazole, which are used as antibiotics.

    Benzamido Derivatives: Compounds with benzamido groups, such as benzamide and its derivatives, which have various biological activities.

The uniqueness of ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-6-ETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C21H27N3O5S2

Molecular Weight

465.6 g/mol

IUPAC Name

ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C21H27N3O5S2/c1-5-24-12-11-16-17(13-24)30-20(18(16)21(26)29-6-2)22-19(25)14-7-9-15(10-8-14)31(27,28)23(3)4/h7-10H,5-6,11-13H2,1-4H3,(H,22,25)

InChI Key

WGYVDWPXAHJYBZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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